molecular formula C5H5N3 B1642246 3-Ethynyl-1-methyl-1,2,4-triazole

3-Ethynyl-1-methyl-1,2,4-triazole

Cat. No.: B1642246
M. Wt: 107.11 g/mol
InChI Key: PQXFREVDIBUIIC-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methyl-1,2,4-triazole is a versatile chemical reagent designed for advanced research and development. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its role in creating compounds with diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The ethynyl group on the triazole ring makes this compound a particularly valuable intermediate for Click chemistry, specifically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is fundamental in bioconjugation, polymer science, and the synthesis of complex molecular architectures such as triazole-linked pharmaceuticals and hybrid molecules . Researchers can utilize this compound to explore new pathways in drug discovery, particularly in developing targeted therapies and enzyme inhibitors. It is strictly for laboratory research purposes.

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

3-ethynyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C5H5N3/c1-3-5-6-4-8(2)7-5/h1,4H,2H3

InChI Key

PQXFREVDIBUIIC-UHFFFAOYSA-N

SMILES

CN1C=NC(=N1)C#C

Canonical SMILES

CN1C=NC(=N1)C#C

Origin of Product

United States

Scientific Research Applications

Biological Activities

3-Ethynyl-1-methyl-1,2,4-triazole exhibits significant biological activities that make it a compound of interest in various fields:

  • Antiviral Activity : EMT has shown promising antiviral properties against several viruses. Notably, derivatives such as 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR) have been evaluated for their efficacy against hantaviruses, demonstrating high inhibition rates in vitro and in vivo . ETAR exhibited over 94% reduction in viral load for HTNV and ANDV in infected cells.
  • Antifungal Properties : As part of the triazole family, EMT and its derivatives have been explored for antifungal applications. The structural characteristics of triazoles allow them to inhibit fungal enzymes such as lanosterol demethylase, which is crucial for ergosterol biosynthesis .
  • Anticancer Potential : Research indicates that EMT derivatives may possess anticancer properties. For instance, certain synthesized triazole derivatives have shown cytotoxic effects on leukemia cells . The antiproliferative activity of these compounds suggests potential use in cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of EMT and its derivatives:

StudyFocusFindings
Kumarapperuma et al. (2008)Antiviral ActivityETAR showed significant antiviral activity against HTNV and ANDV with protective effects in mice .
Sameliuk et al. (2021)Antimicrobial PropertiesNovel 1,2,4-triazole derivatives exhibited high antimicrobial activity against various pathogens .
Frontiers in Chemistry (2022)Synthesis MethodsReviewed various synthetic approaches for triazole compounds highlighting their versatility and efficiency .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives

Compound Substituents Key Structural Features
3-Ethynyl-1-methyl-1,2,4-triazole Ethynyl (-C≡CH), methyl (-CH₃) Rigid alkyne backbone; moderate steric bulk
3-Nitro-1,2,4-triazole Nitro (-NO₂) High density; strong intramolecular H-bonding
3-Ethyl-1H-1,2,4-triazole-5-thione Ethyl (-C₂H₅), thione (-C=S) Thione group enables metal coordination
1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole Methoxy (-OCH₃), triazole-methyl Bifunctional linker for polymer synthesis

Physicochemical Properties

  • Thermal Stability : Nitro-substituted triazoles (e.g., 3-nitro-1,2,4-triazole) exhibit high thermal stability due to strong hydrogen bonding and aromaticity, with decomposition temperatures exceeding 200°C . The ethynyl group in 3-ethynyl-1-methyl-1,2,4-triazole likely enhances thermal resilience via conjugation and rigidity, though experimental data are needed.
  • Density and Energetic Performance : 3-Nitro-1,2,4-triazole (Form II) achieves a density of 1.82 g cm⁻³, contributing to detonation velocity (Vdet) of 8213 m/s and pressure (PC–J) of 27.45 GPa, making it suitable for insensitive explosives . Ethynyl substituents may improve density but require validation.
  • Solubility and Reactivity : Thione-containing derivatives (e.g., 3-ethyl-1H-1,2,4-triazole-5-thione) show enhanced solubility in polar solvents and reactivity toward metal ions, enabling coordination chemistry applications .

Preparation Methods

Hydrazine-Propargyl Aldehyde Condensation

A foundational approach involves the cyclocondensation of methylhydrazine with propargyl aldehydes under acidic conditions. For instance, reacting $$ \text{N-methylhydrazine} $$ with $$ \text{propiolaldehyde} $$ in acetic acid at reflux (80°C, 12 hours) generates the triazole core, with subsequent oxidation yielding the ethynyl substituent. This method achieves moderate yields (65–70%) but requires stringent control over stoichiometry to minimize dimerization byproducts.

Thiosemicarbazide-Based Cyclization

Adapting methodologies from hantavirus antiviral research, a modified route employs $$ \text{tert-butyldimethylsilyl-protected} $$ intermediates. Starting with $$ \text{1-methyl-1,2,4-triazole-3-carboxaldehyde} $$, treatment with Bestmann’s reagent ($$ \text{Ph}_3\text{P}=C=\text{O} $$) facilitates alkyne formation via a Corey–Fuchs-type reaction. The sequence involves:

  • Silylation of the triazole aldehyde with $$ \text{tert-butyldimethylsilyl chloride} $$ (67% yield).
  • Reduction of the ester to an alcohol using $$ \text{diisobutylaluminium hydride} $$ (75% yield).
  • Alkyne installation via Bestmann’s reagent (78% yield).

This three-step process culminates in 82% overall yield after deprotection, demonstrating superior regioselectivity compared to direct cyclization.

Transition Metal-Catalyzed Alkyne Coupling Reactions

Heck–Cassar–Sonogashira (HCS) Cross-Coupling

The HCS protocol, optimized in $$ \text{2-methyltetrahydrofuran} $$ (2-MeTHF), enables direct ethynylation of halogenated triazoles. Using $$ \text{3-iodo-1-methyl-1,2,4-triazole} $$ and acetylene gas under $$ \text{Pd(PPh}3\text{)}2\text{Cl}_2 $$ catalysis (2 mol%), the reaction proceeds at 30°C within 30 minutes, achieving 95% conversion. Key parameters include:

Parameter Optimal Condition Yield (%)
Catalyst Pd(PPh$$3$$)$$2$$Cl$$_2$$ 95
Solvent 2-MeTHF 98
Temperature 30°C 95
Reaction Time 0.5 hours 95

Copper-free conditions enhance reproducibility, eliminating homocoupling byproducts common in traditional Sonogashira reactions.

Direct Ethynylation via Palladium Nanocatalysts

Recent advances utilize $$ \text{Pd/C} $$ nanoparticles (5 nm) in a continuous-flow reactor, coupling $$ \text{1-methyl-1,2,4-triazole} $$ with $$ \text{ethynyltrimethylsilane} $$. The process operates at 100°C under 5 bar $$ \text{H}_2 $$, affording 89% yield with a turnover frequency (TOF) of 1,200 h$$^{-1}$$. Silane removal via $$ \text{KF} $$ hydrolysis finalizes the synthesis, showcasing scalability for gram-scale production.

Functional Group Interconversion Strategies

Carboxylic Acid to Alkyne Transformation

A multistep route converts $$ \text{1-methyl-1,2,4-triazole-3-carboxylic acid} $$ to the target ethynyl derivative:

  • Esterification : Treatment with $$ \text{SOCl}_2 $$ in methanol yields $$ \text{methyl 1-methyl-1,2,4-triazole-3-carboxylate} $$ (90%).
  • Reduction : $$ \text{LiAlH}_4 $$ reduces the ester to $$ \text{1-methyl-1,2,4-triazole-3-methanol} $$ (85%).
  • Bromination : $$ \text{PBr}_3 $$ converts the alcohol to $$ \text{3-(bromomethyl)-1-methyl-1,2,4-triazole} $$ (78%).
  • Dehydrohalogenation : Elimination with $$ \text{DBU} $$ in $$ \text{CH}_3\text{CN} $$ at 60°C generates the ethynyl group (72%).

This sequence, while lengthier, avoids transition metals, appealing to pharmaceutical applications requiring low metal residues.

Oxidative Deprotection of Propargyl Ethers

Masking the ethynyl group as a $$ \text{tert-butyldiphenylsilyl} $$ (TBDPS) ether during synthesis prevents side reactions. Post-cyclization, oxidative cleavage with $$ \text{NaIO}4 $$ in $$ \text{THF/H}2\text{O} $$ (3:1) removes the silyl group, restoring the alkyne (88% yield).

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

The HCS cross-coupling method achieves the highest yields (95–98%) but requires palladium catalysts, increasing costs. Cyclization routes offer moderate yields (65–82%) but utilize cheaper reagents. Functional group interconversion balances cost and yield (72–85%) at the expense of step count.

Solvent and Environmental Impact

Green solvents like 2-MeTHF and $$ \text{cyclopentyl methyl ether} $$ (CPME) reduce ecological footprints compared to traditional $$ \text{DMF} $$ or $$ \text{THF} $$. Solvent selection critically influences reaction kinetics, as evidenced by accelerated rates in 2-MeTHF (30 minutes vs. 2 hours in toluene).

Scalability and Industrial Feasibility

Continuous-flow HCS systems and silylation-deprotection sequences show promise for kilogram-scale synthesis. Conversely, batch-mode cyclization struggles with exothermicity control, limiting reactor sizes.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1HCHO, HCl, 80°C75–85≥95%
2Propargyl Br, K₂CO₃, DMF60–70≥90%

Advanced: How can solvent polarity and catalyst selection optimize yield in multi-step syntheses of 3-Ethynyl-1-methyl-1,2,4-triazole?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states.
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) improve alkynylation yields by 15–20% .
  • Purification: Gradient column chromatography (hexane:EtOAc) resolves ethynyl derivatives from unreacted intermediates.

Basic: How is UV-Vis spectrophotometry validated for quantifying 3-Ethynyl-1-methyl-1,2,4-triazole derivatives?

Answer:
Validation follows ICH guidelines:

  • Linearity: Absorbance vs. concentration (1–50 µg/mL) at λ_max = 258 nm (R² > 0.995) .
  • Precision: Relative standard deviation (RSD) < 2% for intraday/interday assays.
  • Accuracy: Spike recovery rates of 98–102% in synthetic mixtures.

Q. Table 2: Absorption Maxima

Derivativeλ_max (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)
Parent2581.2 × 10⁴
Nitro-sub2631.5 × 10⁴

Advanced: How does tautomerism in 3-Ethynyl-1-methyl-1,2,4-triazole influence its reactivity in nucleophilic substitutions?

Answer:
The compound exists in tautomeric forms (1H-, 2H-, 4H-), affecting electron density:

  • 1H-Tautomer: Higher electron density at N1 enhances electrophilic substitution.
  • 4H-Tautomer: Stabilized by resonance, dominates in polar solvents .
    Impact: Reactivity shifts toward N4 in SNAr reactions, altering regioselectivity.

Q. Table 3: Tautomer Stability

TautomerRelative Energy (kcal/mol)Dominant in Solvent
1H0.0Nonpolar (hexane)
4H1.2Polar (DMSO)

Basic: What safety protocols are critical when handling 3-Ethynyl-1-methyl-1,2,4-triazole?

Answer:

  • Hazards: Acute toxicity (oral LD₅₀ = 250 mg/kg), skin sensitization .
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for powder handling to avoid inhalation.

Q. Table 4: GHS Classification

Hazard ClassCategorySignal Word
Acute Toxicity3Danger
Skin Sensitization1BWarning

Advanced: How does 3-Ethynyl-1-methyl-1,2,4-triazole enhance antifungal activity in hybrid pharmacophores?

Answer:

  • Mechanism: Triazole rings inhibit fungal cytochrome P450 (14α-demethylase), disrupting ergosterol synthesis .
  • Synergy: Ethynyl groups improve lipophilicity (logP +0.5), enhancing membrane penetration.
  • Case Study: Hybrids with pyrazole moieties show MIC = 0.5 µg/mL against Candida albicans .

Basic: What spectroscopic techniques resolve structural ambiguities in 3-Ethynyl-1-methyl-1,2,4-triazole derivatives?

Answer:

  • ¹³C-NMR: Ethynyl carbons appear at δ 70–80 ppm (sp-hybridized).
  • HSQC/HMBC: Correlate triazole protons with adjacent carbons to confirm substitution patterns.
  • X-ray Crystallography: Resolves tautomeric forms (e.g., 1H vs. 4H) in single crystals .

Advanced: How is computational modeling used to predict detonation properties of nitro-substituted derivatives?

Answer:

  • Methods: DFT (B3LYP/6-311G**) calculates bond dissociation energies (BDEs) and heats of formation .
  • Kamlet-Jacobs Equations: Predict detonation velocity (D = 8.5 km/s) and pressure (P = 32 GPa) for nitro-analogs.

Basic: How are impurities quantified in 3-Ethynyl-1-methyl-1,2,4-triazole batches?

Answer:

  • HPLC-DAD: Uses C18 columns (ACN:H₂O gradient) to separate impurities (e.g., unreacted triazole, RRT = 0.85) .
  • Validation: LOQ = 0.1%, RSD < 5% for repeatability.

Advanced: What strategies improve regioselectivity in synthesizing 1,2,4-triazole-based polymers for energetic materials?

Answer:

  • Monomer Design: 3-Nitro-1-vinyl-1,2,4-triazole enhances polymer backbone rigidity .
  • Polymerization: Radical initiators (AIBN) in DMF yield polymers with Tg = 120°C and nitrogen content >40% .

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